molecular formula C12H13N3O2S B1309822 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 878657-14-8

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1309822
CAS No.: 878657-14-8
M. Wt: 263.32 g/mol
InChI Key: IXHQYTOUJDGZKV-UHFFFAOYSA-N
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Description

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is a high-value synthetic building block designed for advanced chemical and pharmaceutical research. This compound features a multifunctional thieno[2,3-d]pyrimidine core, a privileged structure in drug discovery known for its ability to mimic pharmacophores and interact with biological targets. The integrated carboxylic acid group allows this molecule to serve as a superior N-terminal surrogate in the synthesis of peptide analogues and peptidomimetics, facilitating the development of novel bioactive compounds with potential improved stability and activity . Thieno[2,3-d]pyrimidine derivatives are subjects of extensive quantum chemical studies to understand their reactivity, which aids in the rational design of more complex molecules . Compounds within this structural class have been investigated for their diverse biological profiles and their interactions with critical biological targets, such as heat shock protein HSP 90-alpha, highlighting their significance in medicinal chemistry campaigns . This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research reference purposes.

Properties

IUPAC Name

5-methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-8-10(15-4-2-3-5-15)13-6-14-11(8)18-9(7)12(16)17/h6H,2-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHQYTOUJDGZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159573
Record name 5-Methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878657-14-8
Record name 5-Methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878657-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the synthesis might involve:

    Cyclization reactions: to form the thienopyrimidine core.

    Nucleophilic substitution: to introduce the pyrrolidine ring.

    Carboxylation: to add the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and adjusting reaction conditions can help in achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives are widely studied for their biological activities. Key structural variations include modifications at positions 4 and 6, which significantly alter physicochemical and biological properties.

Table 1: Structural Analogs and Their Substituents

Compound Name Position 4 Substituent Position 6 Group Molecular Weight (g/mol) Reference(s)
Target Compound Pyrrolidin-1-yl Carboxylic acid 263.32
5-Methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid (16b) Phenylamino Carboxylic acid 271.30
4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (16c) 4-Chlorophenylamino Carboxylic acid 305.75
5-Methyl-4-(ferrocenylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid Ferrocenylamino Carboxylic acid 483.37
5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid 3-Methoxyphenyl, methylthio, amino Carboxylic acid 349.39
4-(4-Methylsulfonylanilino)thieno[2,3-d]pyrimidine-6-carboxylic acid (59) 4-Methylsulfonylanilino Carboxylic acid 337.37

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenylamino in 16c) increase molecular weight and may enhance stability or receptor binding .
  • Methylthio and methoxy groups (e.g., in ) can modulate solubility and antimicrobial activity.

Key Observations :

  • Yields: Hydrolysis reactions generally yield >85% for non-metallic substituents (e.g., 16b, 16c) , while bulkier groups (e.g., ferrocenyl) reduce yields (44% in ).
  • Melting Points : Chlorinated derivatives (e.g., 16c) exhibit higher melting points (316–318°C), likely due to enhanced crystallinity from halogen interactions .
Antimicrobial Activity :
  • The oxadiazole-substituted analog (5-methyl-4-thio-6-(1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine) showed moderate activity against Staphylococcus aureus and Escherichia coli, attributed to the oxadiazole ring’s electron-deficient nature .
  • The 5-amino-3-methoxyphenyl derivative (CAS 301847-46-1) demonstrated potent antimicrobial effects, possibly due to the methoxy group enhancing membrane penetration .
Anticancer Activity :
  • The ferrocenylamino analog exhibited promising activity in breast cancer and acute myeloid leukemia (AML) models, with the ferrocene moiety enabling reactive oxygen species (ROS) generation .
Enzyme Inhibition :
  • 4-(4-Methylsulfonylanilino)thieno[2,3-d]pyrimidine-6-carboxylic acid (59) was developed as a PI5P4Kγ inhibitor, showing selectivity for phosphatidylinositol kinases .

Biological Activity

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, which has been associated with various pharmacological effects, including modulation of ion channels and receptor activity.

Chemical Structure

The molecular formula for this compound is C10H12N4O2SC_{10}H_{12}N_4O_2S. Its structure features a thieno[2,3-d]pyrimidine core substituted with a pyrrolidine group and a carboxylic acid functionality.

Ion Channel Modulation

Research indicates that thienopyrimidine derivatives can modulate various ion channels, including potassium and sodium channels. Specifically, compounds in this class have shown effectiveness as potassium channel inhibitors, which are crucial for treating conditions like atrial fibrillation and hypertension. For instance, studies have demonstrated that related compounds can block the Kv1.5 voltage-gated potassium channel, leading to therapeutic effects in cardiac disorders .

Receptor Interaction

The compound has also been investigated for its interaction with serotonin receptors (5-HT receptors), particularly the 5-HT2B subtype. This interaction is relevant for conditions such as pulmonary arterial hypertension and heart failure. The modulation of these receptors by thienopyrimidines suggests potential applications in treating mood disorders and cardiovascular diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For example, related compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves downregulation of critical signaling pathways such as those involving cyclin D1 and matrix metalloproteinases (MMPs) .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against different cancer cell lines. One study reported an IC50 value indicating potent inhibition of cancer cell growth, suggesting that this compound could serve as a lead for further drug development targeting specific malignancies .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. In vivo studies demonstrated significant tumor growth inhibition in xenograft models when administered at specific dosages, further supporting its potential as an anticancer agent without notable toxicity .

Data Summary Table

Activity Target IC50 Value Effect
Potassium Channel InhibitionKv1.5Not specifiedTreatment of atrial fibrillation
Serotonin Receptor Modulation5-HT2BNot specifiedPotential treatment for pulmonary hypertension
CytotoxicityVarious Cancer Cell LinesIC50 ~ nMInduces apoptosis and inhibits proliferation

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives?

  • Methodology : A common approach involves multi-step synthesis starting with thieno[2,3-d]pyrimidine scaffolds. For example, ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is synthesized via cyclization of substituted thiophenes with morpholine and sulfur, followed by formamide treatment and chlorination using POCl₃ . Subsequent substitution of the chlorine atom with pyrrolidine yields the target compound.
  • Key Conditions : Reactions often require anhydrous solvents (e.g., DMF), controlled temperatures (70–150°C), and reflux conditions. Yields range from 63% to 99%, depending on substituents and purification methods .

Q. How are thieno[2,3-d]pyrimidine derivatives characterized structurally?

  • Techniques :

  • 1H/13C NMR : Used to confirm substitution patterns (e.g., pyrrolidine integration at δ ~3.2–3.5 ppm, carboxylic acid protons at δ ~13 ppm) .
  • Melting Points : Reported for purity assessment (e.g., 178–180°C for 5-methyl-4-(phenylamino) derivatives) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction yields for thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives?

  • Critical Factors :

  • Substituent Effects : Bulky groups (e.g., propyl vs. methyl) may reduce yields due to steric hindrance during nucleophilic substitution (e.g., 89% for propyl vs. 95% for methyl derivatives) .
  • Catalysts : Use of coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine in peptide bond formation improves acylation efficiency .
  • Purification : Silica gel chromatography or recrystallization enhances purity, critical for biological testing .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Case Study : A derivative with a 4-chlorophenylamino group showed 89% yield and high melting point (316–318°C), while a 3-chloro-4-fluorophenylamino analog had 84% yield but lower activity. Contradictions may arise from crystallinity differences or solubility, impacting bioavailability .
  • Resolution : Pair solubility assays (e.g., LogP measurements) with structural analysis (X-ray crystallography) to correlate physical properties with activity .

Q. How are structure-activity relationship (SAR) studies designed for antimicrobial thieno[2,3-d]pyrimidine derivatives?

  • Approach :

  • Substituent Variation : Test pyrrolidine, phenylamino, and pyridyl amide groups to assess impact on TrmD enzyme inhibition .
  • Activity Screening : Use standard (e.g., E. coli ATCC 25922) and clinical microbial strains to evaluate minimum inhibitory concentrations (MICs). For example, pyridyl amides showed enhanced activity due to improved target binding .
    • Data Table :
SubstituentMIC (μg/mL)Target Binding Affinity (ΔG, kcal/mol)
Pyrrolidin-1-yl8.2-9.1
4-Chlorophenylamino4.5-10.3
Pyridyl amide2.1-11.7
Data adapted from docking and antimicrobial assays .

Q. What computational methods predict the bioactivity of thieno[2,3-d]pyrimidine derivatives?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., TrmD or HDACs). Pyridyl amides showed stronger hydrogen bonding with TrmD active sites .
  • Validation : Compare docking scores (e.g., binding energy ≤ -9 kcal/mol) with experimental IC₅₀ values to refine predictive models .

Q. How are hydroxamic acid derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acid synthesized for HDAC inhibition studies?

  • Procedure :

  • Step 1 : Convert the carboxylic acid to an ester (e.g., ethyl ester) using POCl₃ .
  • Step 2 : React with hydroxylamine under basic conditions to form hydroxamic acid.
  • Key Insight : Hydroxamic acids exhibit stronger chelation with zinc in HDAC active sites, enhancing inhibitory potency .

Methodological Guidance

Q. What protocols are recommended for evaluating antimicrobial activity of thieno[2,3-d]pyrimidine derivatives?

  • Protocol :

Strains : Include Gram-positive (S. aureus), Gram-negative (P. aeruginosa), and drug-resistant clinical isolates.

Assay : Broth microdilution per CLSI guidelines, with 18–24 hr incubation.

Controls : Ciprofloxacin (positive) and DMSO (negative).

  • Note : Pyridyl amides require lower concentrations (MIC ~2 μg/mL) due to enhanced membrane permeability .

Q. How to handle air-sensitive intermediates during synthesis?

  • Best Practices :

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., POCl₃ reactions) .
  • Purify intermediates via flash chromatography under nitrogen atmosphere .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid

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